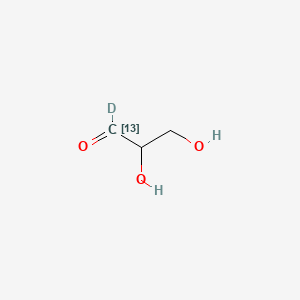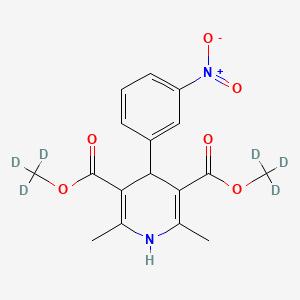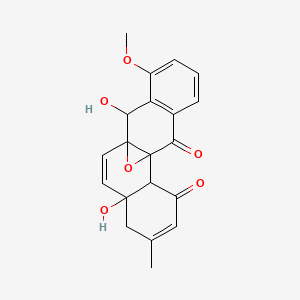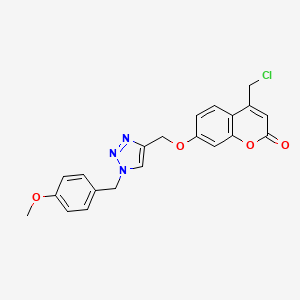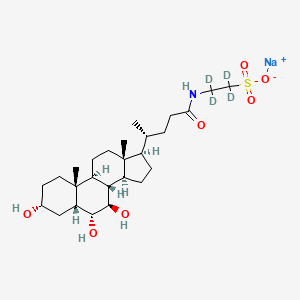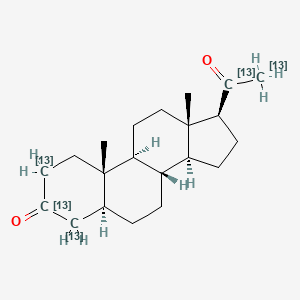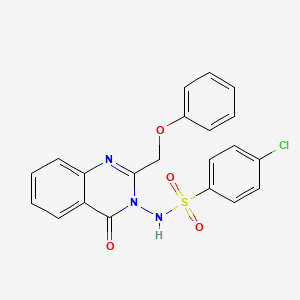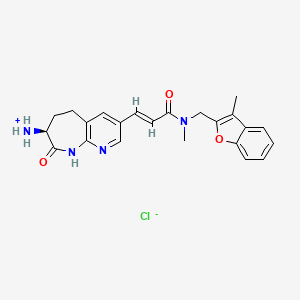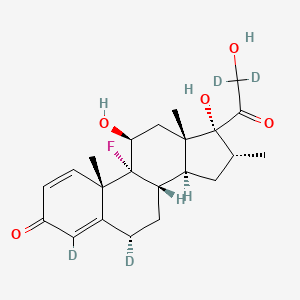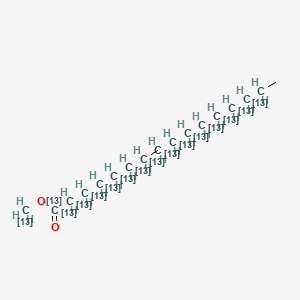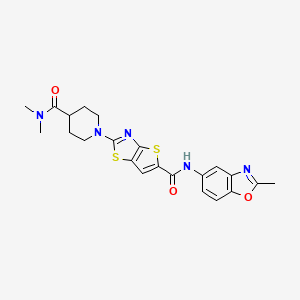
N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BIA 10-2474-d3 is an experimental compound developed as a fatty acid amide hydrolase (FAAH) inhibitor. This compound was designed to increase levels of the neurotransmitter anandamide in the central nervous system and peripheral tissues. FAAH inhibitors have been proposed for the treatment of various nervous system disorders, including anxiety disorders, alcoholism, pain, and nausea .
Vorbereitungsmethoden
The synthesis of BIA 10-2474-d3 involves multiple steps, starting with the preparation of the core structure, which includes a cyclohexyl(methyl)carbamoyl group attached to an imidazolyl-pyridine ring. The synthetic route typically involves the following steps:
Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyridine ring: The imidazole ring is then coupled with a pyridine derivative using a suitable coupling reagent.
Introduction of the carbamoyl group:
Analyse Chemischer Reaktionen
BIA 10-2474-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a model for studying the inhibition of FAAH and its effects on anandamide levels.
Biology: Researchers use BIA 10-2474-d3 to investigate the role of FAAH in the endocannabinoid system and its impact on various physiological processes.
Wirkmechanismus
BIA 10-2474-d3 exerts its effects by inhibiting the enzyme FAAH, which is responsible for the degradation of anandamide and other endocannabinoid neurotransmitters. By inhibiting FAAH, BIA 10-2474-d3 increases the levels of anandamide, leading to enhanced activation of cannabinoid receptors. This results in various physiological effects, including pain relief and modulation of eating and sleep patterns .
Vergleich Mit ähnlichen Verbindungen
BIA 10-2474-d3 is unique among FAAH inhibitors due to its long-acting nature and its ability to significantly increase anandamide levels. Similar compounds include:
PF-04457845: Another FAAH inhibitor that has been tested in clinical trials but did not exhibit the same adverse effects as BIA 10-2474-d3.
JNJ-42165279: A FAAH inhibitor that has been investigated for its potential in treating mood disorders.
BIA 10-2474-d3 stands out due to its potent and long-lasting inhibition of FAAH, although its clinical development was halted due to severe adverse effects observed in a phase I trial .
Eigenschaften
Molekularformel |
C16H20N4O2 |
|---|---|
Molekulargewicht |
303.37 g/mol |
IUPAC-Name |
N-cyclohexyl-4-(1-oxidopyridin-1-ium-3-yl)-N-(trideuteriomethyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C16H20N4O2/c1-18(14-7-3-2-4-8-14)16(21)19-11-15(17-12-19)13-6-5-9-20(22)10-13/h5-6,9-12,14H,2-4,7-8H2,1H3/i1D3 |
InChI-Schlüssel |
DOWVMJFBDGWVML-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C1CCCCC1)C(=O)N2C=C(N=C2)C3=C[N+](=CC=C3)[O-] |
Kanonische SMILES |
CN(C1CCCCC1)C(=O)N2C=C(N=C2)C3=C[N+](=CC=C3)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


